2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[7-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-methoxyphenyl substituent at position 7 of the thienopyrimidinone core and an acetamide group linked to a 3-(trifluoromethyl)phenyl moiety. The methoxy group at the para position of the phenyl ring enhances solubility and modulates electronic properties, while the trifluoromethyl group on the acetamide moiety contributes to hydrophobic interactions with target proteins. Its structural framework is analogous to other thienopyrimidine derivatives reported in oncology and kinase inhibition research .
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-31-16-7-5-13(6-8-16)17-11-32-20-19(17)26-12-28(21(20)30)10-18(29)27-15-4-2-3-14(9-15)22(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFOTZLMPPWPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core and various aromatic substituents, suggests potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C22H19F3N3O3S, with a molecular weight of 453.47 g/mol. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:
- Anticancer Properties : The thieno[3,2-d]pyrimidine core is known for its role in various anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal pathogens.
The exact mechanism of action for 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide remains under investigation. However, studies suggest that it may act through:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Interaction with Receptors : Binding studies indicate potential interactions with receptors linked to metabolic pathways and inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | C22H19N3O3S | Methoxybenzyl group; potential anticancer activity | Anticancer |
| 6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one | C13H9ClN2OS | Receptor antagonism; simpler structure | Antimicrobial |
| 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one | C13H8BrN2OS | Known for antimicrobial properties; halogen substitution | Antimicrobial |
This comparison highlights how variations in substituents can influence biological activities and pharmacological profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Research Findings
Substituent Effects on Activity :
- The methoxy group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) . However, halogenated substituents (e.g., 3c in ) demonstrate higher TRK inhibitory potency, suggesting a trade-off between solubility and target affinity.
- The trifluoromethyl group on the acetamide moiety is a conserved feature in multiple active compounds, likely due to its role in hydrophobic binding pockets .
Linker Modifications :
- Replacement of the oxygen atom in the acetamide linker with a sulfanyl group (e.g., ) may enhance metabolic stability but could reduce bioavailability due to increased lipophilicity .
Core Structure Variations: Compounds with amino substituents on the thienopyrimidine core (e.g., 3c) exhibit nanomolar IC₅₀ values against TRKs, whereas the target compound’s methoxyphenyl group may shift selectivity toward other kinases .
Contradictory Evidence :
- While halogenated derivatives (e.g., 4-chlorophenyl in ) are often associated with higher potency, the methoxy-substituted target compound may offer a broader therapeutic window due to reduced off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
